molecular formula C15H20O3 B15347963 9-Hydroxyvelleral CAS No. 96910-73-5

9-Hydroxyvelleral

Cat. No.: B15347963
CAS No.: 96910-73-5
M. Wt: 248.32 g/mol
InChI Key: ABDLNDXNWOFSAT-ZBINZKHDSA-N
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Description

9-Hydroxyvelleral is an organic compound with the molecular formula C15H20O3. It is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is notable for its presence in certain plant species and has been the subject of various scientific studies due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyvelleral typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of a precursor molecule to form the sesquiterpene skeleton.

    Introduction of functional groups: Hydroxylation and other functional group modifications are carried out to introduce the hydroxyl group at the 9th position.

    Purification: The final product is purified using techniques such as chromatography.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidation products: Aldehydes, ketones.

    Reduction products: Alcohols, alkanes.

    Substitution products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its role in plant defense mechanisms.

    Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer properties.

    Industry: Used in the development of natural pesticides and herbicides.

Mechanism of Action

The mechanism of action of 9-Hydroxyvelleral involves its interaction with specific molecular targets within cells. It can modulate signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Velleral: Another sesquiterpene lactone with a similar structure but lacking the hydroxyl group at the 9th position.

    Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anticancer properties.

    Artemisinin: A sesquiterpene lactone used as an antimalarial drug.

Uniqueness of 9-Hydroxyvelleral: this compound is unique due to its specific hydroxylation pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in sesquiterpene lactones.

Properties

CAS No.

96910-73-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aS,8S,8aR)-3a-hydroxy-2,2,8-trimethyl-1,3,8,8a-tetrahydroazulene-5,6-dicarbaldehyde

InChI

InChI=1S/C15H20O3/c1-10-4-11(7-16)12(8-17)5-15(18)9-14(2,3)6-13(10)15/h4-5,7-8,10,13,18H,6,9H2,1-3H3/t10-,13+,15-/m0/s1

InChI Key

ABDLNDXNWOFSAT-ZBINZKHDSA-N

Isomeric SMILES

C[C@H]1C=C(C(=C[C@]2([C@@H]1CC(C2)(C)C)O)C=O)C=O

Canonical SMILES

CC1C=C(C(=CC2(C1CC(C2)(C)C)O)C=O)C=O

Origin of Product

United States

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